Ammonium, malonylbis(iminoethylene)bis(trimethyl-, diiodide
Description
Chemical Name: Ammonium, malonylbis(iminoethylene)bis(trimethyl-, diiodide CAS Registry Number: 17089-54-2 Molecular Formula: C₁₆H₃₂I₂N₂O₄ Synonyms: [Vinylenebis(1,3-dioxolane-2,4-diylmethylene)]bis[trimethylammonium diiodide .
This bisquaternary ammonium compound features a malonylbis(iminoethylene) core, where the malonyl group (CH₂(CO-)) bridges two iminoethylene units. Each nitrogen center is substituted with three methyl groups, and the counterions are iodides. The unique structural arrangement of the malonyl and iminoethylene groups may influence its physicochemical properties and biological activity compared to other bisquaternary ammonium salts.
Properties
CAS No. |
62055-14-5 |
|---|---|
Molecular Formula |
C13H30I2N4O2 |
Molecular Weight |
528.21 g/mol |
IUPAC Name |
trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H28N4O2.2HI/c1-16(2,3)9-7-14-12(18)11-13(19)15-8-10-17(4,5)6;;/h7-11H2,1-6H3;2*1H |
InChI Key |
NGCZYBIBLGCRNC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)CC(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide involves multiple steps. The process typically starts with the preparation of intermediate compounds, followed by their reaction under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared bisquaternary ammonium frameworks or analogous applications:
T16 (1,12-Dodecanemethylene bis[4-methyl-5-ethylthiazolium] diiodide)
- Structure : A 12-carbon alkylene chain bridges two thiazolium rings substituted with methyl and ethyl groups .
- Key Features :
- Bridge : Flexible dodecanemethylene chain.
- Counterion : Diiodide.
- Activity :
G25 (1,16-Hexadecamethylenebis[N-methylpyrrolidinium] dibromide)
- Structure : A 16-carbon alkylene chain links two N-methylpyrrolidinium groups .
- Key Features :
- Bridge : Long hexadecamethylene chain.
- Counterion : Dibromide.
- Activity : Similar potency to T16 in antimalarial and antifungal assays .
N,N'-Bis(hexadecyl aminocarbonyl methylene)-N,N'-bis-(trimethyl ammonium methyl aminocarbonyl methylene) Ethylene Diamine Diiodide
- Structure: Ethylene diamine backbone with hexadecyl and trimethylammonium groups connected via aminocarbonyl linkages .
- Key Features :
DDAE (Diethylammoniobis(decamethylene)bis(triethylammonium) Triiodide)
- Structure : Decamethylene chain bridges triethylammonium groups with a triiodide counterion .
- Key Features :
Ammonium, succinyl[bis(oxyethylene)][bis(trimethyl-, diiodide)
Table 1: Structural and Functional Comparison
Key Findings and Implications
Bridge Flexibility and Bioactivity: The malonylbis(iminoethylene) bridge in the target compound introduces rigidity and polar character compared to the flexible alkylene chains in T16 and G23. This may reduce membrane permeability but enhance target specificity . The dodecanemethylene bridge in T16 balances hydrophobicity and length, enabling potent antimalarial activity .
Counterion Effects :
- Diiodides (target compound, T16) generally exhibit higher solubility in polar solvents than dibromides (G25) or triiodides (DDAE) .
Toxicity Profile :
- The triiodide counterion in DDAE correlates with high acute toxicity (LD₅₀ = 180 µg/kg), suggesting that iodide load may influence toxicity . Data for the target compound is lacking.
Applications: Alkylene-bridged compounds (T16, G25) are optimized for antimicrobial activity, while carbamoyl-linked derivatives (Compound C) excel in gene transfection . The target compound’s malonyl-iminoethylene structure may suit niche applications requiring rigid, charged scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
